4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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Overview
Description
The compound 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic molecule characterized by multiple fused ring systems and functional groups. This compound is notable for its intricate structure, which includes benzimidazole and azatricyclo moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester: Shares structural similarities with the azatricyclo moiety.
4,4’- (2,5-diethyl-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c]pyrrole-1,4-diyl)dibenzaldehyde: Contains similar benzimidazole structures
Uniqueness
The uniqueness of 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione lies in its combination of benzimidazole and azatricyclo moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N6O4/c45-35-29-19-5-6-20(13-19)30(29)36(46)43(35)23-9-11-25-27(15-23)41-33(39-25)17-1-2-18(4-3-17)34-40-26-12-10-24(16-28(26)42-34)44-37(47)31-21-7-8-22(14-21)32(31)38(44)48/h1-12,15-16,19-22,29-32H,13-14H2,(H,39,41)(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAOKZQKTYDRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)C7=NC8=C(N7)C=C(C=C8)N9C(=O)C1C2CC(C1C9=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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